Bienvenue dans la boutique en ligne BenchChem!

4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Medicinal Chemistry Oxadiazole Regioisomer Comparison Lipophilicity (log D)

Choose this 1,2,4-oxadiazole‑benzamide scaffold for permeability‑advantaged library synthesis. The dimethylsulfamoyl group is a validated zinc‑binding motif for carbonic anhydrase and metalloenzyme screening, while the 1,2,4‑oxadiazole regioisomer delivers systematically higher lipophilicity (~10‑fold log D) and altered metabolic stability versus the 1,3,4‑oxadiazole analog. Ordered alongside the 1,3,4‑isomer, this compound enables rigorous matched‑pair ADME deconvolution in lead optimization programs.

Molecular Formula C13H16N4O4S
Molecular Weight 324.36
CAS No. 1207042-53-2
Cat. No. B2449415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
CAS1207042-53-2
Molecular FormulaC13H16N4O4S
Molecular Weight324.36
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
InChIInChI=1S/C13H16N4O4S/c1-9-15-12(21-16-9)8-14-13(18)10-4-6-11(7-5-10)22(19,20)17(2)3/h4-7H,8H2,1-3H3,(H,14,18)
InChIKeyMMIWFOIIKWFXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1207042-53-2): Structural and Chemoinformatic Profile for Research Procurement


4-(Dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1207042-53-2; molecular formula C13H16N4O4S; molecular weight 324.36 g/mol) is a synthetic small molecule belonging to the sulfamoyl benzamide class, characterized by a para-dimethylsulfamoyl-substituted benzamide core linked via a methylene bridge to a 3-methyl-1,2,4-oxadiazol-5-yl moiety. The 1,2,4-oxadiazole regioisomer confers systematically higher lipophilicity (approximately one order of magnitude greater log D) relative to the 1,3,4-oxadiazole isomer, a property rooted in distinct charge distributions and dipole moments [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) and serves as a versatile scaffold for medicinal chemistry exploration, particularly where modulation of lipophilicity-driven parameters such as membrane permeability and metabolic stability is desired [2].

Why 4-(Dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide Cannot Be Replaced by Generic In-Class Analogs


Substituting this compound with a structurally similar sulfamoyl benzamide or oxadiazole-containing analog without rigorous justification risks altering key molecular properties that govern experimental outcomes. The compound integrates two pharmacophoric elements—the dimethylsulfamoyl group (a recognized zinc-binding motif relevant to carbonic anhydrase and related metalloenzyme inhibition [1]) and the 1,2,4-oxadiazole ring—in a single, well-defined scaffold. Critically, the 1,2,4-oxadiazole regioisomer is not interchangeable with the more common 1,3,4-oxadiazole: systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazoles exhibit approximately 10-fold higher lipophilicity (log D), altered metabolic stability, differential hERG inhibition profiles, and reduced aqueous solubility compared to their 1,3,4 counterparts [2]. Replacing the 3-methyl-1,2,4-oxadiazole substituent with a simple phenyl, thiophene, or 1,3,4-oxadiazole therefore introduces uncontrolled shifts in these parameters, potentially confounding SAR interpretation and compromising assay reproducibility.

Quantitative Comparative Evidence for 4-(Dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Differentiation Data for Procurement Decisions


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Lipophilicity Differentiation Drives Membrane Permeability and ADME Profile Selection

The target compound incorporates a 1,2,4-oxadiazole ring, distinguishing it from the 1,3,4-oxadiazole isomer found in close analogs such as 4-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (same molecular formula C13H16N4O4S, MW 324.36). A systematic matched-pair analysis by Boström et al. across the AstraZeneca compound collection established that 1,2,4-oxadiazole isomers exhibit approximately 10-fold higher lipophilicity (log D) compared to their 1,3,4-oxadiazole matched pairs in virtually all cases examined [1]. This difference is attributed to intrinsically different charge distributions and dipole moments between the two regioisomers. The higher log D of the 1,2,4-oxadiazole scaffold translates to enhanced membrane permeability but also necessitates careful monitoring of metabolic stability, hERG liability, and aqueous solubility, all of which were shown to favor the 1,3,4-oxadiazole isomers in the same study [1].

Medicinal Chemistry Oxadiazole Regioisomer Comparison Lipophilicity (log D) ADME Profiling

Dimethylsulfamoyl Substituent Enables Metalloenzyme Targeting: Carbonic Anhydrase Inhibition as a Class-Level Functional Differentiator

The para-dimethylsulfamoyl group on the benzamide core is a recognized zinc-binding motif that confers activity against carbonic anhydrase (CA) enzymes, a property validated across multiple sulfonamide-containing benzamide series. Abdoli et al. demonstrated that benzamide-4-sulfonamides inhibit human CA isoforms II, VII, and IX in the low nanomolar to subnanomolar ranges (KIs of 5.3–334 nM for hCA I; subnanomolar for hCA II, VII, and IX) [1]. In contrast, the simpler unsubstituted benzamide analog N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1235170-56-5) lacks this sulfonamide/sulfamoyl moiety entirely and is not expected to engage zinc-dependent enzymes with comparable potency. While direct CA inhibition data for CAS 1207042-53-2 have not been reported in peer-reviewed literature, the presence of the dimethylsulfamoyl group places it within the benzamide-4-sulfonamide pharmacophore class, predicting CA inhibitory potential that is absent in non-sulfamoyl oxadiazole-benzamide analogs.

Carbonic Anhydrase Inhibition Sulfonamide Zinc-Binding Metalloenzyme Pharmacology Benzamide-4-Sulfonamides

Molecular Topology Differentiation: Hydrogen Bond Donor Deficiency Relative to Amide-Containing Isosteres

The target compound possesses zero hydrogen bond donors (HBD = 0), a consequence of the tertiary dimethylsulfamoyl group and the N-substituted benzamide linkage. This contrasts sharply with the simpler analog 4-(dimethylsulfamoyl)benzamide (CAS 210918-06-2, C9H12N2O3S, MW 228.27), which retains a primary amide (HBD = 2) and correspondingly higher polarity. The absence of HBDs reduces desolvation penalties for membrane crossing and may enhance passive permeability, as predicted by Lipinski's Rule of 5 [1]. The compound also features 4 hydrogen bond acceptors and 7 rotatable bonds, yielding a topological polar surface area (TPSA) that balances permeability with solubility. This HBD = 0 profile is a deliberate design feature not shared by primary or secondary amide-containing analogs, offering a cleaner pharmacokinetic starting point for CNS-targeted or intracellular programs.

Physicochemical Property Comparison Hydrogen Bond Donor Count Bioisosterism Drug-Likeness Optimization

1,2,4-Oxadiazole-Benzamide Scaffold in Anticancer Screening: Class-Level Cytotoxicity Benchmarks Against MCF-7 and HeLa Cells

A 2024 study by Asad et al. evaluated a series of 3,5-disubstituted-1,2,4-oxadiazolyl benzamides for in vitro anticancer activity against MCF-7, MDA-MB-231, HeLa, and Ishikawa cell lines. The most potent compounds (9 and 15) exhibited IC50 values of 7.82 μM and 6.02 μM against MCF-7, outperforming tamoxifen (IC50 = 11.92 μM) while showing low toxicity against normal HEK-293 cells (IC50 > 20 μM) [1]. Although the specific target compound was not included in that series, the core 1,2,4-oxadiazole-benzamide scaffold is shared, establishing a class-level cytotoxicity benchmark. This contrasts with 1,3,4-oxadiazole-benzamide analogs, where attachment of substituted benzamide units has been reported to diminish cytotoxicity in both MCF-7 and HeLa cell lines [2], further supporting the functional relevance of the 1,2,4-oxadiazole regioisomer in anticancer SAR.

Anticancer Screening 1,2,4-Oxadiazole Cytotoxicity Breast Cancer MCF-7 SAR Benchmarking

Recommended Application Scenarios for 4-(Dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in Research and Industrial Settings


Scaffold for Membrane-Permeability-Critical Fragment-Based Drug Discovery (FBDD) and Focused Library Design

The combination of HBD = 0, a 1,2,4-oxadiazole ring providing systematically higher log D (approximately 10-fold vs. 1,3,4-oxadiazole [1]), and moderate molecular weight (324.36 Da) positions this compound as an attractive starting scaffold for fragment elaboration or focused library synthesis targeting intracellular or CNS-penetrant space. The absence of hydrogen bond donors reduces desolvation penalties, while the oxadiazole ring offers a metabolically more robust alternative to ester or amide bioisosteres [1]. Researchers seeking permeability-advantaged building blocks should prioritize this compound over 1,3,4-oxadiazole or primary amide-containing analogs.

Zinc-Metalloenzyme Inhibitor Screening: Carbonic Anhydrase and Related Targets

The para-dimethylsulfamoyl moiety is a validated zinc-binding group within the benzamide-4-sulfonamide pharmacophore class, which has demonstrated subnanomolar inhibition of human carbonic anhydrase isoforms II, VII, and IX [2]. While direct CA inhibition data for CAS 1207042-53-2 remain unpublished, the structural features align with this mechanism. Procurement for CA-focused screening campaigns is justified by class-level evidence; non-sulfamoyl oxadiazole-benzamide analogs lack this critical pharmacophore and are unsuitable as replacements in metalloenzyme-targeted assays.

Regioisomer-Controlled ADME Profiling Studies: 1,2,4- vs. 1,3,4-Oxadiazole Matched Pair Analysis

This compound serves as an ideal member of a matched molecular pair with its 1,3,4-oxadiazole isomer (e.g., 4-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide). The established systematic differences in log D, metabolic stability, hERG inhibition, and aqueous solubility between the two regioisomers [1] make paired procurement of both compounds valuable for deconvoluting oxadiazole regioisomer effects on ADME outcomes in lead optimization programs.

Oncology Screening Library Component: 1,2,4-Oxadiazole-Benzamide Anticancer SAR Expansion

Given that 1,2,4-oxadiazolyl benzamides have demonstrated MCF-7 cytotoxicity with IC50 values (6.02–7.82 μM) superior to tamoxifen (11.92 μM) and selective over normal HEK-293 cells (IC50 > 20 μM) [3], this compound can serve as a screening library member or core scaffold for further anticancer SAR exploration. Its structural differentiation from the published series (different oxadiazole substitution pattern) provides novelty for IP generation while maintaining the validated 1,2,4-oxadiazole-benzamide pharmacophore.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.